N-(2-Ethylhexyl)cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylhexyl)cyclohexylamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-ethylhexyl group. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for synthesizing cyclohexylamine involves the hydrogenation of aniline.
Amination of Cyclohexanol or Cyclohexanone: Another method involves the amination of cyclohexanol or cyclohexanone.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts.
Reduction: Hydrogenation using noble metal catalysts such as platinum, palladium, or ruthenium.
Substitution: Various organic reagents depending on the desired substitution product.
Major Products:
- Cyclohexanone oxime
- Cyclohexanol
- Cyclohexylamine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Ethylhexyl)cyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: This compound can be used in the development of biologically active molecules and pharmaceuticals. Its unique structure allows for the exploration of new drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients .
Industry: It is utilized in the production of rubber accelerators, boiler water-treating agents, and artificial sweeteners .
Wirkmechanismus
The mechanism of action of N-(2-Ethylhexyl)cyclohexylamine involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it can form cyclohexanone oxime through a series of intermediate steps involving the formation of Schiff bases . The compound’s effects are mediated by its ability to undergo various chemical transformations, which are catalyzed by specific enzymes or catalysts.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexylamine
- N-ethylcyclohexylamine
- Dicyclohexylamine
Comparison: N-(2-Ethylhexyl)cyclohexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5432-61-1 |
---|---|
Molekularformel |
C14H29N |
Molekulargewicht |
211.39 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)cyclohexanamine |
InChI |
InChI=1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3 |
InChI-Schlüssel |
AYMDRBYANXGFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.